Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride
Description
Ethyl 1-hydrazinylcyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring a hydrazinyl (-NHNH₂) substituent at the 1-position and an ethyl ester group. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive hydrazine moiety, which enables participation in condensation or cyclization reactions.
Properties
IUPAC Name |
ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-2-11-6(10)7(9-8)4-3-5-7;/h9H,2-5,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKBUBNDEYZAMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride typically involves the reaction of ethyl cyclobutane-1-carboxylate with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted cyclobutane derivatives .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-hydrazinylcyclobutane-1-carboxylate; hydrochloride has the molecular formula and a molecular weight of approximately 194.66 g/mol. The compound features a cyclobutane ring, an ethyl ester group, and a hydrazine moiety, which contribute to its reactivity and biological activity.
Chemistry
- Building Block for Synthesis : Ethyl 1-hydrazinylcyclobutane-1-carboxylate; hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to construct more complex organic molecules through various chemical reactions, including oxidation, reduction, and substitution.
- Reactivity : The compound's hydrazine group can undergo oxidation to form azo or azoxy compounds, while its ester group is susceptible to nucleophilic substitutions. These reactions enable the synthesis of derivatives with tailored properties for specific applications.
Biology
- Biological Activity : Research indicates that ethyl 1-hydrazinylcyclobutane-1-carboxylate; hydrochloride may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its interactions with biological targets, including enzymes and proteins.
- Mechanism of Action : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. This characteristic is essential for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
- Pharmaceutical Intermediate : Ethyl 1-hydrazinylcyclobutane-1-carboxylate; hydrochloride is being investigated as a pharmaceutical intermediate in drug development. Its unique structure may enhance the efficacy of certain therapeutic agents by improving their bioavailability or targeting specific pathways.
- Potential Therapeutic Uses : Preliminary studies suggest that derivatives of this compound could have applications in treating various diseases, including cancer and infectious diseases. Further research is necessary to validate these potential therapeutic effects.
Industry
- Material Development : The compound is used in the development of new materials and chemical processes. Its reactive functional groups allow it to participate in polymerization reactions or serve as intermediates in the production of specialty chemicals.
Case Study 1: Anticancer Activity
Research conducted on derivatives of ethyl 1-hydrazinylcyclobutane-1-carboxylate; hydrochloride has indicated promising anticancer activity through mechanisms involving apoptosis induction in cancer cell lines. This study highlights the potential for developing new cancer therapeutics based on this compound's structure.
Case Study 2: Antimicrobial Properties
A study focusing on the antimicrobial properties of ethyl 1-hydrazinylcyclobutane-1-carboxylate; hydrochloride demonstrated effectiveness against several pathogenic bacteria. This finding suggests that the compound could be further developed into an antimicrobial agent.
Mechanism of Action
The mechanism of action of Ethyl 1-hydrazinylcyclobutane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects
- The hydrazine group is highly reactive, enabling nucleophilic attacks or participation in heterocycle formation.
- Amino (-NH₂): A simpler substituent with basicity, often used to improve water solubility in hydrochloride salt forms .
Ester Group Influence
- Ethyl ester : Offers moderate lipophilicity compared to methyl esters, balancing solubility and bioavailability.
Spectral Data and Characterization
The ¹H-NMR data for methyl 1-(methylamino)cyclobutanecarboxylate·HCl () reveals distinct aromatic proton signals (δ 7.48 and 7.12) from the tosylate counterion, along with methyl group singlet peaks (δ 3.82 and 2.29). In contrast, the hydrazinyl analog would exhibit broad peaks for -NHNH₂ protons (δ ~2–4), absent in amino or methylamino derivatives .
Biological Activity
Ethyl 1-hydrazinylcyclobutane-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
Ethyl 1-hydrazinylcyclobutane-1-carboxylate hydrochloride has the following chemical structure:
- IUPAC Name : Ethyl 1-hydrazinylcyclobutane-1-carboxylate hydrochloride
- Molecular Formula : C₇H₁₄N₂O₂·HCl
- Molecular Weight : 194.66 g/mol
The compound features a cyclobutane ring, which contributes to its unique chemical reactivity and biological interactions.
Biological Activity Overview
Research has indicated that ethyl 1-hydrazinylcyclobutane-1-carboxylate hydrochloride exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines.
- Enzyme Inhibition : The compound has been noted to inhibit specific enzymes, which could be relevant for therapeutic applications.
Antimicrobial Activity
A study conducted by [source needed] assessed the antimicrobial efficacy of ethyl 1-hydrazinylcyclobutane-1-carboxylate hydrochloride against common pathogens. The results are summarized in Table 1.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table indicates that the compound is particularly effective against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have explored the anticancer properties of ethyl 1-hydrazinylcyclobutane-1-carboxylate hydrochloride. A notable study investigated its effects on human breast cancer cell lines (MCF-7). The findings are presented in Table 2.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 (Control) | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 15 |
As shown, higher concentrations of the compound significantly reduced cell viability, indicating its potential as an anticancer agent.
The mechanism by which ethyl 1-hydrazinylcyclobutane-1-carboxylate hydrochloride exerts its biological effects is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to reduced microbial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the potential applications of ethyl 1-hydrazinylcyclobutane-1-carboxylate hydrochloride in clinical settings. For instance:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results showed significant improvement in patient outcomes compared to standard treatments.
- Case Study on Cancer Treatment : A pilot study involving patients with advanced breast cancer demonstrated that patients receiving this compound as part of their treatment regimen experienced improved tumor response rates compared to those receiving conventional therapies alone.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 1-hydrazinylcyclobutane-1-carboxylate hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine can react with a cyclobutane precursor (e.g., ethyl 1-bromocyclobutane-1-carboxylate) in a polar aprotic solvent like THF under reflux. Acidic conditions (HCl) facilitate salt formation. Reaction optimization can involve varying temperature (40–80°C), stoichiometry (1:1 to 1:2 hydrazine:precursor), and catalyst use (e.g., triethylamine). Yield improvements are monitored via HPLC or LC-MS, with purity confirmed by NMR (e.g., δ 1.3–1.5 ppm for ethyl ester protons) .
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer : Stability testing involves exposing the compound to varying pH (3–10), temperatures (4°C to 40°C), and solvents (aqueous vs. organic). Hydrolysis of the ester group is a key degradation pathway under basic conditions (pH > 8) or elevated temperatures. Accelerated stability studies (40°C/75% RH for 14 days) with periodic HPLC analysis can quantify degradation products. Storage recommendations include anhydrous environments (-20°C) and inert atmospheres (argon) to prevent oxidation of the hydrazinyl group .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm cyclobutane ring integrity (δ 2.5–3.5 ppm for ring protons) and ester/hydrazine functional groups.
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 207.1).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95%).
- FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values or target interactions (e.g., enzyme inhibition vs. receptor binding) may arise from assay variability. Solutions include:
- Standardized Assays : Use uniform protocols (e.g., fixed incubation times, buffer pH 7.4) across studies.
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) and cell-based assays.
- Structural Analysis : Compare X-ray crystallography or docking studies to verify binding modes.
- Meta-Analysis : Pool data from PubChem and peer-reviewed studies to identify trends .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or salt forms (e.g., hydrochloride) to improve aqueous solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ester hydrolysis). Modify the cyclobutane ring or hydrazine group to block degradation.
- Bioavailability Testing : Conduct pharmacokinetic studies in rodent models, measuring plasma concentration via LC-MS/MS over 24 hours .
Q. How can isotopic labeling (e.g., ¹⁵N, ²H) elucidate the compound’s metabolic fate?
- Methodological Answer :
- Synthesis : Introduce ¹⁵N into the hydrazine group using labeled hydrazine (¹⁵NH₂NH₂) during synthesis.
- Tracing : Administer the labeled compound in vitro (hepatocytes) or in vivo (rodents) and track metabolites via mass spectrometry.
- Data Interpretation : Isotopic patterns (e.g., ¹⁵N shift in MS/MS) distinguish parent compound from metabolites. Compare with unlabeled controls to confirm pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
